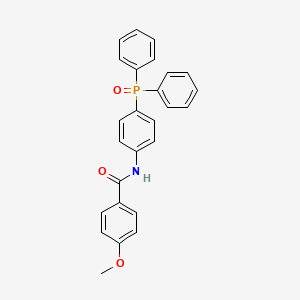
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is an organic compound that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the diphenylphosphoryl group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions such as acidic or basic environments, along with catalysts, facilitate substitution reactions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学研究应用
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxybenzamide moiety may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.
相似化合物的比较
- N-(Diphenylphosphoryl)acetyl-N-phenyl-thiosemicarbazide
- Diphenylphosphoryl azide
- Diphenyl- N -heteroaromatic compounds
Comparison: N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is unique due to the presence of both the diphenylphosphoryl and methoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.
生物活性
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the formation of the diphenylphosphoryl group followed by the introduction of the methoxybenzamide moiety. The compound features a central carbonyl group (C=O) linked to a nitrogen atom (N) and a phosphorus atom (P), which is part of a phosphoryl group. This unique structure contributes to its biological activity.
Crystal Structure Analysis
Recent studies have provided insights into the crystal structure of related compounds, demonstrating that the C(O)NHP(O) fragment is pre-organized for bidentate chelate coordination with metal ions. The torsion angles between various functional groups indicate a synclinal arrangement that may enhance the compound's reactivity and interaction with biological targets .
Antiviral Properties
Research has indicated that derivatives of N-phenylbenzamide, which includes compounds similar to this compound, exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV). These compounds act by increasing intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication .
- Mechanism of Action : The antiviral efficacy is linked to the ability of these compounds to elevate A3G levels, thereby enhancing the host's antiviral response. In vitro studies have shown that certain derivatives can inhibit HBV replication effectively, suggesting potential therapeutic applications in treating viral infections .
Cytotoxicity and Pharmacokinetics
The cytotoxicity of this compound has been evaluated using MTT assays. The concentration required to inhibit 50% cell viability (CC50) is crucial for assessing safety profiles in potential therapeutic applications. Studies indicate that modifications in the molecular structure can significantly influence both cytotoxicity and pharmacokinetic properties, which are essential for drug development .
Case Studies and Research Findings
- Study on Antiviral Activity :
- Toxicological Assessment :
Comparative Analysis of Related Compounds
| Compound Name | CC50 (µM) | IC50 (µM) | Target Virus |
|---|---|---|---|
| This compound | TBD | TBD | HBV |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | 25 | 5 | HBV |
| IMB-0523 | 30 | 10 | HBV |
Note: TBD = To Be Determined; CC50 refers to cytotoxic concentration; IC50 refers to inhibitory concentration.
属性
CAS 编号 |
90304-96-4 |
|---|---|
分子式 |
C26H22NO3P |
分子量 |
427.4 g/mol |
IUPAC 名称 |
N-(4-diphenylphosphorylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C26H22NO3P/c1-30-22-16-12-20(13-17-22)26(28)27-21-14-18-25(19-15-21)31(29,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19H,1H3,(H,27,28) |
InChI 键 |
AJYWQFWUMFDDIF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















